molecular formula C10H19O6P B13444681 Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate

Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate

Cat. No.: B13444681
M. Wt: 266.23 g/mol
InChI Key: JHYHWGWBVWKHSN-VQHVLOKHSA-N
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Description

Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate is an organic compound with a complex structure that includes both ester and phosphonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate typically involves a multi-step process. One common method includes the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions to form the corresponding phosphonate ester. This intermediate is then subjected to a Horner-Wadsworth-Emmons reaction with an α,β-unsaturated ester to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphonate acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phosphonate groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate exerts its effects depends on its specific application. In biochemical contexts, it may act as an inhibitor or activator of enzymes by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved vary but often include key metabolic enzymes or signaling proteins.

Comparison with Similar Compounds

Similar Compounds

    Diethyl ethylphosphonate: Similar in structure but lacks the hydroxyacrylate moiety.

    Diethyl tosyloxy methylphosphonate: Contains a tosyloxy group instead of the hydroxyacrylate group.

Uniqueness

Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate is unique due to its combination of ester and phosphonate functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in a variety of chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H19O6P

Molecular Weight

266.23 g/mol

IUPAC Name

ethyl (Z)-2-(diethoxyphosphorylmethyl)-3-hydroxyprop-2-enoate

InChI

InChI=1S/C10H19O6P/c1-4-14-10(12)9(7-11)8-17(13,15-5-2)16-6-3/h7,11H,4-6,8H2,1-3H3/b9-7+

InChI Key

JHYHWGWBVWKHSN-VQHVLOKHSA-N

Isomeric SMILES

CCOC(=O)/C(=C/O)/CP(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)C(=CO)CP(=O)(OCC)OCC

Origin of Product

United States

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